molecular formula C18H18ClN3O2S2 B2783873 (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897478-91-0

(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2783873
M. Wt: 407.93
InChI Key: GXZCXNPFQDYRQW-UHFFFAOYSA-N
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Description

The compound “(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is an organic compound with a specific chemical structure . It is a white to light yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C17H23ClN4S2 . The exact molecular structure would require more specific data such as NMR or X-ray crystallography results, which are not available in the retrieved data.


Physical And Chemical Properties Analysis

The compound is a white to light yellow solid . The boiling point is predicted to be 560.0±50.0 °C, and the density is predicted to be 1.345±0.06 g/cm3 . The pKa is predicted to be 7.58±0.70 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of a series of compounds, including similar structures to (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, showcasing variable and modest antimicrobial activity against bacteria and fungi. This indicates potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer and Anti-inflammatory Properties

  • Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting potential for therapeutic use in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

EGFR Inhibitors in Cancer Treatment

  • Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, including compounds structurally related to (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. These compounds were analyzed for their anti-cancer properties through density functional theory and molecular docking studies. The research highlighted the potential of these compounds as EGFR inhibitors, which could be crucial in cancer treatment (Karayel, 2021).

Selective Estrogen Receptor Modulators (SERMs)

  • Palkowitz et al. (1997) discovered and synthesized novel compounds, including structures akin to (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, showing potent estrogen antagonist properties. These compounds were identified as selective estrogen receptor modulators (SERMs), exhibiting significant activity in breast cancer cell lines and protective effects on bone, indicating their potential use in treating estrogen-related disorders (Palkowitz et al., 1997).

Future Directions

The future directions for this compound could involve further studies on its potential applications, such as its use as an intermediate in the synthesis of other compounds . Additionally, similar compounds have been studied for their potential in treating inflammation and pain , suggesting possible avenues for future research.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-2-24-12-4-3-5-13-16(12)20-18(26-13)22-10-8-21(9-11-22)17(23)14-6-7-15(19)25-14/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCXNPFQDYRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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